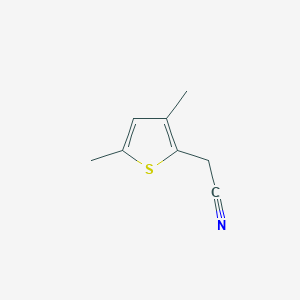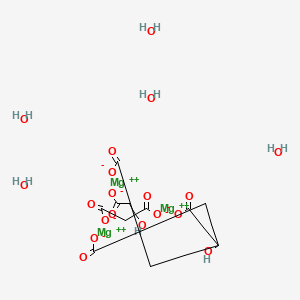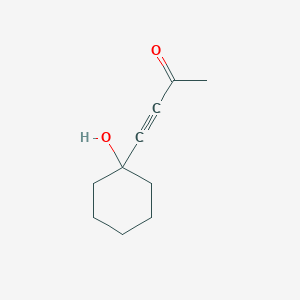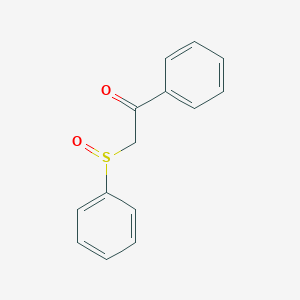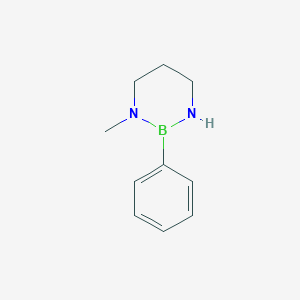![molecular formula C22H37NO B14729430 4,6-Di-tert-butyl-2-[(cyclohexylamino)methyl]-3-methylphenol CAS No. 6641-22-1](/img/structure/B14729430.png)
4,6-Di-tert-butyl-2-[(cyclohexylamino)methyl]-3-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Di-tert-butyl-2-[(cyclohexylamino)methyl]-3-methylphenol is an organic compound known for its sterically hindered phenolic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Di-tert-butyl-2-[(cyclohexylamino)methyl]-3-methylphenol typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-di-tert-butylphenol and cyclohexylamine.
Mannich Reaction: The key step involves a Mannich reaction, where 2,6-di-tert-butylphenol reacts with formaldehyde and cyclohexylamine to form the desired product. The reaction is typically carried out in the presence of an acid catalyst under controlled temperature conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and consistent synthesis. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Di-tert-butyl-2-[(cyclohexylamino)methyl]-3-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the amino group.
Substitution: The tert-butyl groups and the cyclohexylamino moiety can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Amino alcohols and other reduced forms.
Substitution: Halogenated phenols and substituted cyclohexyl derivatives.
Wissenschaftliche Forschungsanwendungen
4,6-Di-tert-butyl-2-[(cyclohexylamino)methyl]-3-methylphenol has several scientific research applications:
Chemistry: Used as a stabilizer and antioxidant in polymer chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological systems.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized as an additive in lubricants and fuels to enhance stability and performance.
Wirkmechanismus
The mechanism of action of 4,6-Di-tert-butyl-2-[(cyclohexylamino)methyl]-3-methylphenol involves its interaction with molecular targets such as enzymes and free radicals. The phenolic group can donate hydrogen atoms to neutralize free radicals, while the amino group can form hydrogen bonds with enzyme active sites, inhibiting their activity. The bulky tert-butyl groups provide steric hindrance, enhancing the compound’s stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties and used in similar applications.
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: Another hindered phenolic compound with applications in stabilizing lubricants and oils.
2,6-Di-tert-butyl-4-hydroxy-4-methyl-2,5-cyclohexadien-1-one: A related compound with antioxidant properties.
Uniqueness
4,6-Di-tert-butyl-2-[(cyclohexylamino)methyl]-3-methylphenol is unique due to the presence of the cyclohexylamino moiety, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
6641-22-1 |
|---|---|
Molekularformel |
C22H37NO |
Molekulargewicht |
331.5 g/mol |
IUPAC-Name |
4,6-ditert-butyl-2-[(cyclohexylamino)methyl]-3-methylphenol |
InChI |
InChI=1S/C22H37NO/c1-15-17(14-23-16-11-9-8-10-12-16)20(24)19(22(5,6)7)13-18(15)21(2,3)4/h13,16,23-24H,8-12,14H2,1-7H3 |
InChI-Schlüssel |
BTNFUQQIIWPARS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1C(C)(C)C)C(C)(C)C)O)CNC2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



-lambda~5~-phosphane](/img/structure/B14729354.png)
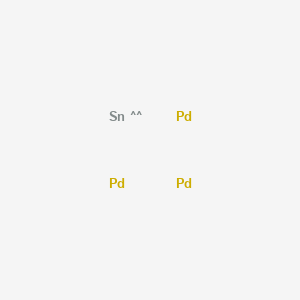
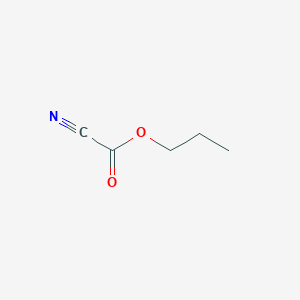
![1-(3-Methylphenyl)-4-{[(4-methylphenyl)sulfanyl]methyl}piperazine](/img/structure/B14729378.png)

